MZP-54
Overview
Description
MZP-54 is a selective degrader of BRD3 and BRD4 based on proteolysis-targeting chimera (PROTAC) technology. It is known for its high affinity for BRD4 BD2 with a dissociation constant (Kd) of 4 nM . This compound is primarily used in research to understand the role of bromodomain and extra-terminal (BET) proteins in various cellular processes .
Biochemical Analysis
Biochemical Properties
MZP-54 is a PROTAC degrader . It exhibits preferential degradation of BRD3 and BRD4 at nanomolar concentrations over BRD2 . The mechanism of action involves the formation of a ternary complex with the target protein and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
This compound reduces BET protein levels in human cells . It shows antiproliferative and Myc-suppression activity in AML MV4;11 and HL60 cells . The reduction of BET protein levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the degradation of BET proteins through the PROTAC mechanism . This involves the formation of a ternary complex with the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
The effects of this compound on BET protein levels are acute, profound, and reversible . This makes this compound an advantageous approach to study the function of BET proteins in physiological and disease cellular states .
Preparation Methods
Synthetic Routes and Reaction Conditions
MZP-54 is synthesized by connecting ligands for von Hippel-Lindau (VHL) and BRD3/4. The synthetic route involves the use of specific ligands and linkers to create a bifunctional molecule that can bind to both the target protein and the E3 ubiquitin ligase . The reaction conditions typically involve the use of organic solvents like ethanol and dimethyl sulfoxide (DMSO) to dissolve the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield . The compound is then lyophilized and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
MZP-54 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound that retain the core structure but have different functional groups attached .
Scientific Research Applications
MZP-54 has a wide range of applications in scientific research, including:
Chemistry: Used to study the role of BET proteins in chemical reactions and molecular interactions.
Biology: Helps in understanding the function of BET proteins in cellular processes and gene expression.
Industry: Used in the development of new drugs and therapeutic agents by pharmaceutical companies.
Mechanism of Action
MZP-54 exerts its effects by selectively degrading BRD3 and BRD4 proteins through the PROTAC mechanism. It binds to the target protein and the E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein . This process effectively reduces the levels of BRD3 and BRD4 in cells, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
JQ1: A BET inhibitor that binds to BRD4 but does not induce degradation.
I-BET726: Another BET inhibitor with a different binding profile compared to MZP-54.
MZP-55: A PROTAC similar to this compound but with different linker lengths and binding affinities.
Uniqueness
This compound is unique in its ability to selectively degrade BRD3 and BRD4 at low nanomolar concentrations, while other BET inhibitors like JQ1 and I-BET726 only inhibit the activity without inducing degradation . This selective degradation makes this compound a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)/t34-,44+,46+,48-,51+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWLIFIYIVHPI-DDWISSAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66ClN7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2010159-47-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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